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Compound of Interest

5-(3-Bromo-4-methoxyphenyl)-2H-
Compound Name:
tetrazole

Cat. No.: B070280

Technical Guide: Crystal Structure Analysis

Topic: Crystal Structure Analysis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of public scientific databases yielded no specific
experimental crystal structure data for the target compound, 5-(3-bromo-4-
methoxyphenyl)-2H-tetrazole. To fulfill the core requirements of this guide, a detailed analysis
of a closely related analogue, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, is presented
as an illustrative case study. The methodologies and data presentation formats are directly
applicable to the analysis of the target compound should its crystallographic data become
available.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-
crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery.[1][2] This
technique provides unambiguous information on molecular geometry, conformation, and
intermolecular interactions, which are critical for understanding structure-activity relationships
(SAR), optimizing lead compounds, and for rational drug design.
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This technical guide outlines the key principles and experimental protocols for the crystal
structure analysis of small organic molecules. While the primary subject is 5-(3-bromo-4-
methoxyphenyl)-2H-tetrazole, the practical sections of this document utilize data from the
published crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine due to the
absence of public data for the former.[3] This analogue shares key structural motifs, including a
brominated, methoxy-substituted phenyl ring attached to a nitrogen-containing heterocycle,
making it a relevant and instructive example.

Data Presentation: Case Study of 5-Bromo-4-(3,4-
dimethoxyphenyl)thiazol-2-amine

The following tables summarize the quantitative data from the single-crystal X-ray diffraction
analysis of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.[3]

Table 1: Crystal Data and Structure Refinement.[3]
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Parameter Value
Empirical Formula C11H11BrN202S
Formula Weight (Mr) 315.19
Crystal System Triclinic
Space Group P-1

a (A 7.4873 (2)
b (A) 8.0359 (2)
c (A 10.6428 (3)
a (°) 86.571 (2)
B () 77.633 (2)
y () 85.330 (2)
Volume (V) (A3) 622.82 (3)
4 2
Temperature (K) 100

Radiation Mo Ka (A = 0.71073 A)
Density (calculated) (Mg m~3) 1.681

Absorption Coefficient (u) (mm~1) 3.46

F(000) 316

Crystal Size (mm)

0.45 x 0.20 x 0.09

Reflections Collected 10861
Independent Reflections 2121
R_int 0.030

Final R indices [l > 20(I)]

R1=0.024, wR2 = 0.071

Goodness-of-fit (S) on F2

112
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Ap_max, Ap_min (e A-3) 1.17,-0.73

Table 2: Selected Torsion Angles.[3][4]

Atoms (A-B-C-D) Angle (°)
C10—01—C3—C2 9.2 (3)
C11—02—C4—C5 -5.5 (3)

Note: The dihedral angle between the thiazole ring and the adjacent benzene ring is 53.16 (11)
°.[3]

Experimental Protocols

The following sections detail the generalized and specific experimental procedures for the
synthesis and crystallographic analysis of the case study compound, 5-Bromo-4-(3,4-
dimethoxyphenyl)thiazol-2-amine.

Synthesis and Crystallization
The synthesis of the title compound was achieved through the reaction of 4-(3,4-

dimethoxyphenyl)thiazol-2-amine with bromine.[3]

e Reaction: 4-(3,4-dimethoxyphenyl)thiazol-2-amine (236 mg, 1 mmol) was reacted with
bromine (161 mg, 1.1 mmol) in glacial acetic acid.

o Conditions: The reaction mixture was heated at 80 °C for 1.5 hours.[3]

o Crystallization: Single crystals suitable for X-ray diffraction were obtained by recrystallization
from ethanol. This was achieved through the slow evaporation of the solvent at room
temperature over several days.[3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves a standardized workflow from data collection
to structure refinement.[2][5][6]
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 Instrumentation: Data was collected using a Bruker SMART APEXII CCD area-detector
diffractometer.[3] The X-ray source was Mo Ka radiation.[3]

o Data Collection: A suitable single crystal was mounted on the diffractometer and maintained
at a temperature of 100 K during data collection.[3]

o Data Reduction and Correction: The collected diffraction data were processed using the
SAINT program.[3] A multi-scan absorption correction was applied using SADABS.[3]

 Structure Solution and Refinement: The crystal structure was solved using the SHELXTL
program package.[3] The structure was refined on F2 by a full-matrix least-squares method.
Hydrogen atoms were located in a difference Fourier map and refined using a riding model.

[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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